molecular formula C19H25N3O3 B12181466 tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate

tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate

Cat. No.: B12181466
M. Wt: 343.4 g/mol
InChI Key: IAPOJARIJYHUPO-UHFFFAOYSA-N
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Description

tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and an indole acetyl substituent. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility as scaffolds for drug discovery. The tert-butyl carbamate (Boc) group enhances solubility and serves as a protective moiety during synthesis, while the indole acetyl moiety may confer biological activity, given indole's prevalence in bioactive molecules (e.g., serotonin, kinase inhibitors) .

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

tert-butyl 4-(2-indol-1-ylacetyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H25N3O3/c1-19(2,3)25-18(24)21-12-10-20(11-13-21)17(23)14-22-9-8-15-6-4-5-7-16(15)22/h4-9H,10-14H2,1-3H3

InChI Key

IAPOJARIJYHUPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Amide Bond Formation

The most common approach involves coupling 1H-indol-1-ylacetic acid with tert-butyl piperazine-1-carboxylate using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of hydroxybenzotriazole (HOBt) to suppress racemization.

Example Protocol (adapted from):

  • Reactants : 1H-Indol-1-ylacetic acid (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.1 equiv), EDC (1.2 equiv), HOBt (0.2 equiv).

  • Solvent : Dichloromethane (DCM).

  • Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

  • Conditions : Stirred at 20°C for 16 hours.

  • Yield : 84% after silica gel chromatography (EtOAc/heptane, 1:1).

Mechanistic Insight : EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the piperazine amine to form the amide bond. HOBt mitigates side reactions by generating a more stable active ester.

Reductive Amination Strategies

Sodium Triacetoxyborohydride-Mediated Reductive Amination

This method is suitable when synthesizing derivatives from aldehydes. For example, 1H-indol-1-ylacetaldehyde can react with tert-butyl piperazine-1-carboxylate under reductive conditions.

Example Protocol (adapted from):

  • Reactants : 1H-Indol-1-ylacetaldehyde (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.2 equiv).

  • Reducing Agent : Sodium triacetoxyborohydride (3.0 equiv).

  • Solvent : Dichloromethane with acetic acid (catalytic).

  • Conditions : Stirred at 20°C for 2 hours.

  • Yield : 68% after flash chromatography.

Key Consideration : The reaction proceeds via imine formation followed by reduction. Acetic acid protonates the intermediate imine, enhancing electrophilicity for borohydride attack.

Nucleophilic Substitution Reactions

Alkylation of Piperazine with Halogenated Indole Derivatives

While less common for acetylindole derivatives, alkylation strategies are viable for introducing indole-containing side chains.

Example Protocol (adapted from):

  • Reactants : 1-(Chloroacetyl)-1H-indole (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.5 equiv).

  • Base : Potassium carbonate (2.0 equiv).

  • Solvent : Dimethylformamide (DMF).

  • Conditions : Heated at 110°C for 48 hours under nitrogen.

  • Yield : 73% after extraction and chromatography.

Limitation : Competing elimination or over-alkylation may occur, necessitating careful stoichiometric control.

One-Pot Multi-Step Syntheses

Sequential Protection and Coupling

A one-pot approach minimizes intermediate isolation, improving efficiency.

Example Protocol (adapted from):

  • Indole Ring Formation : Fischer indole synthesis using phenylhydrazine and a ketone.

  • Acetylation : Friedel-Crafts acylation with acetyl chloride.

  • Piperazine Coupling : EDC/HOBt-mediated reaction with tert-butyl piperazine-1-carboxylate.

  • Overall Yield : 55–60% after purification.

Comparative Analysis of Methods

Method Conditions Yield Advantages Disadvantages
Carbodiimide CouplingMild, room temperature75–85%High reliabilityRequires stoichiometric coupling agents
Reductive AminationAcidic, 2–24 hours60–70%Suitable for aldehydesSensitive to moisture
Nucleophilic SubstitutionHigh-temperature65–75%Broad substrate scopeRisk of side reactions
One-Pot SynthesisMulti-step, optimized50–60%Reduced purification stepsComplex optimization required

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.

  • DCM or THF is preferred for coupling reactions to stabilize active intermediates.

Base and Catalysts

  • DIPEA and triethylamine are common for neutralizing HCl generated during carbodiimide reactions.

  • Palladium catalysts (e.g., Pd/C) facilitate nitro reductions in multi-step syntheses.

Temperature and Time

  • Room temperature suffices for most coupling reactions (16–24 hours).

  • Elevated temperatures (80–110°C) accelerate nucleophilic substitutions but risk decomposition.

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, a DMSO-based reaction at 100°C under microwave conditions achieved 64% yield in 1 hour versus 48 hours conventionally.

Flow Chemistry Applications

Continuous flow systems improve heat/mass transfer, enabling safer handling of exothermic steps (e.g., Friedel-Crafts acylation) with yields comparable to batch methods.

Challenges and Optimization Strategies

  • Indole Sensitivity : The indole moiety is prone to oxidation; reactions require inert atmospheres (N₂/Ar).

  • Boc Group Stability : Acidic conditions may cleave the tert-butyl carbamate. Neutral to slightly basic conditions (pH 7–8) are ideal.

  • Purification : Silica gel chromatography (EtOAc/hexane gradients) effectively separates products from unreacted starting materials .

Chemical Reactions Analysis

tert-Butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to interact with various biological targets, including enzymes and receptors. The piperazine ring enhances the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Observations :

  • Bulky Substituents : The benzylpiperidinyl group introduces steric hindrance, which may limit membrane permeability compared to the indole acetyl group .
  • Reactive Moieties : The formyl group in ’s compound is prone to nucleophilic reactions, unlike the more stable indole acetyl group.

Stability and Degradation

  • Gastric Fluid Stability: Analogs like compounds 1a and 1b (tert-butyl 4-triazolylmethyl-oxazolidinone derivatives) degrade in simulated gastric fluid due to labile oxazolidinone rings . The indole acetyl group in the target compound may confer better stability, as indole derivatives are generally resistant to acidic hydrolysis.
  • Crystallographic Stability : tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate exhibits stable crystal packing dominated by hydrogen bonding (N–H···O interactions), a feature likely shared with the indole analog due to similar hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

Property tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate (Predicted) tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate tert-butyl 4-methylpiperazine-1-carboxylate
Molecular Weight ~371.42 g/mol 307.33 g/mol 214.29 g/mol
LogP (Lipophilicity) ~2.5–3.5 (indole increases hydrophobicity) 2.1 1.3
Hydrogen Bond Acceptors 5 6 4
Solubility Moderate (indole may enhance aqueous solubility) Low (nitro group reduces solubility) High
Metabolic Stability High (indole is metabolically stable) Moderate (nitro group susceptible to reduction) High

Key Insights :

  • The indole acetyl group likely improves lipophilicity and target engagement compared to simpler analogs like the methyl or nitro derivatives.
  • The tert-butyl carbamate group universally enhances solubility across analogs, as seen in ’s high-yield synthesis of tert-butyl 4-methylpiperazine-1-carboxylate (98% yield) .

Biological Activity

Tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C18H24N2O2
  • CAS Number : 252978-89-5
  • Molecular Weight : 304.40 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, which include:

  • Indole moiety : Known for its role in various biological processes, including serotonin receptor modulation.
  • Piperazine ring : Often associated with pharmacological activity, particularly in neuropharmacology.

Key Mechanisms:

  • Serotonin Receptor Interaction : The indole structure may facilitate interaction with serotonin receptors, influencing mood and anxiety pathways.
  • Antioxidant Activity : Some studies suggest that indole derivatives exhibit antioxidant properties, potentially protecting against oxidative stress.

Anticancer Potential

Research indicates that compounds with indole structures may possess anticancer properties. A study highlighted the ability of related piperazine derivatives to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Effects

Indole derivatives have shown promising antimicrobial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. This suggests that this compound could be explored for developing new antimicrobial agents .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Indole derivatives induced apoptosis in various cancer cell lines.This compound may have potential as an anticancer agent.
Antioxidant Properties Exhibited significant scavenging activity against free radicals.The compound may protect cells from oxidative damage.
Antimicrobial Testing Showed inhibitory effects against Gram-positive and Gram-negative bacteria.Suggests potential as a new class of antimicrobial agents.

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